1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride
Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a piperazine derivative featuring a benzo[d][1,3]dioxole (piperonyl) group attached to the piperazine nitrogen, a butoxy chain, and a propan-2-ol backbone. The dihydrochloride salt enhances aqueous solubility and stability, a common strategy in pharmaceutical chemistry for optimizing drug-like properties .
Synthetic routes for analogous compounds (e.g., piperidinones, pyrrolidines) involve alkylation of heterocycles with piperonyl halides, followed by functional group modifications (e.g., oxidation, reduction) . For example, the synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidin-2-one (Compound 15) employs piperonyl bromide and hydrogenation steps in THF , while piperidin-4-one derivatives utilize DMF-mediated alkylation .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-butoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.2ClH/c1-2-3-10-23-14-17(22)13-21-8-6-20(7-9-21)12-16-4-5-18-19(11-16)25-15-24-18;;/h4-5,11,17,22H,2-3,6-10,12-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQOEPDBKTFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, mimicking the action of dopamine. It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors.
Biochemical Pathways
Upon activation of the dopamine receptors, this compound influences the GABA-ergic neurotransmission in the brain. This results in the modulation of various downstream effects, including the regulation of motor control, reward, and cognitive functions.
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a mono-hydroxy derivative and a di-hydroxy derivative. About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% excreted within 24 hours and nearly all cleared within 48 hours. Approximately 25% is excreted through the bile.
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects, including improved memory and attention, increased velocity of psychomotor reactions, and lability of nervous processes. It has also been shown to exhibit anticonvulsant and antidepressant activity.
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a complex organic compound notable for its unique structural features and potential pharmacological applications. This compound includes a piperazine ring, commonly associated with various biological activities, and a benzo[d][1,3]dioxole moiety that enhances its interaction with biological targets. The dihydrochloride form indicates improved solubility and stability, which are crucial for biological activity.
Neurotransmitter Interaction
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (DA) receptors. Compounds with similar structural motifs have demonstrated antidepressant and antipsychotic properties due to their ability to modulate these signaling pathways.
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Growth Factor Receptors : Similar compounds have been shown to inhibit epidermal growth factor receptors (EGFR), which play a critical role in cancer cell proliferation .
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of related benzo[d][1,3]dioxole derivatives, researchers utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity across several cancer cell lines. The findings revealed that many derivatives exhibited IC50 values significantly lower than standard treatments, suggesting enhanced efficacy against cancer cells while maintaining low cytotoxicity towards normal cells .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Compound A | 2.38 | HCT116 |
| Compound B | 4.52 | MCF7 |
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of similar piperazine derivatives indicated their potential as anxiolytics and antidepressants through modulation of serotonin pathways. This highlights the versatility of compounds containing the piperazine and benzo[d][1,3]dioxole moieties in treating psychiatric disorders.
Comparison with Similar Compounds
Structural Diversity in Heterocyclic Cores
The target compound’s piperazine core distinguishes it from analogs with azetidine, pyrrolidine, or piperidine rings. Key structural and pharmacological differences include:
Key Observations :
- Piperazine vs. Piperidine/Pyrrolidine : Piperazine derivatives (e.g., Compound 47) often exhibit enhanced solubility and binding versatility due to the additional nitrogen atom, which can participate in hydrogen bonding . In contrast, pyrrolidin-2-one (Compound 15) and piperidin-4-one derivatives lack this feature but may offer metabolic stability via ketone groups .
- Salt vs. Free Base : The dihydrochloride salt of the target compound likely improves bioavailability compared to neutral analogs like Compound 15 (oil) or Compound 47 (gel) .
Substituent Effects on Pharmacological Profiles
- Piperonyl Group : Ubiquitous across analogs, this group contributes to π-π stacking interactions with biological targets. Its presence in Compound 47 correlates with neuroactive properties, as seen in fipexide derivatives .
Preparation Methods
Synthesis of Benzodioxol-5-ylmethyl Intermediate
Base-Catalyzed Cyclization of Pyrocatechol
The benzodioxol moiety is synthesized via a three-step protocol starting from pyrocatechol (1,2-dihydroxybenzene). Reaction with dihaloalkanes (e.g., dichloromethane) or dialkoxyalkanes in the presence of a base (e.g., NaOH) yields the benzodioxol scaffold. For instance, dichloromethane reacts with pyrocatechol under reflux conditions (80–100°C) to form 5-chloromethylbenzodioxol with a yield of 78–85%.
Acylation and Reduction to Hydroxyalkyl Derivatives
The 5-chloromethyl intermediate undergoes Friedel-Crafts acylation using acetyl chloride or propionyl chloride in the presence of AlCl₃, producing 5-acylbenzodioxol. Subsequent reduction with NaBH₄ or LiAlH₄ yields the 5-(hydroxyalkyl)benzodioxol derivative, a critical precursor for piperazine functionalization. For example, reduction of 5-acetylbenzodioxol affords 5-(1-hydroxyethyl)benzodioxol in 92% yield.
Piperazine Core Derivatization
Protection-Deprotection Strategies
The piperazine nitrogen atoms are selectively protected to enable controlled functionalization. In patented methods, benzyl chloride reacts with diethanolamine to form a benzyl-protected intermediate, which is subsequently treated with sulfur oxychloride and liquid ammonia to yield piperazine. This approach reduces raw material costs by 60% compared to traditional methods.
Table 1: Cost Comparison of Piperazine Synthesis Methods
| Method | Cost (USD/kg) | Yield (%) |
|---|---|---|
| Traditional Acetylation | 220 | 75 |
| Benzyl Protection | 88 | 92 |
Photoredox-Catalyzed Piperazine Functionalization
Recent advancements employ organic photoredox catalysis to construct piperazine cores without prefunctionalized substrates. Irradiation of ene-carbamates with visible light (450 nm) in the presence of a photocatalyst (e.g., Mes-Acr⁺) initiates anti-Markovnikov hydroamination, enabling modular access to substituted piperazines. This method achieves yields of 80–95% for diverse amine and carbonyl partners.
Alkoxylation and Butoxypropanol Chain Elongation
Epoxide Ring-Opening with Butanol
The butoxypropanol side chain is introduced via epoxide ring-opening. 3-butoxypropan-2-ol is synthesized by reacting epichlorohydrin with butanol in a basic medium (K₂CO₃), followed by hydrolysis. The resulting epoxide is opened using piperazine under nucleophilic conditions (50°C, DMF), yielding 1-(piperazin-1-yl)-3-butoxypropan-2-ol.
Dihydrochloride Salt Formation
Ammonia Stripping and Water Content Control
The free base is converted to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol. Excess ammonia is removed via boiling (100–110°C) for 0.2–2 hours, ensuring residual ammonia levels <0.3%. Water content is critical; the final product contains 6.5–8.7 mols of water per mol of chloride to prevent crystallization issues.
Table 2: Optimal Conditions for Salt Formation
| Parameter | Range |
|---|---|
| HCl Equivalents | 2.0–2.2 |
| Reaction Temperature | 0–5°C |
| Water Content (mol/mol) | 6.5–8.7 |
Analytical Characterization
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-O-C bend) confirm the piperazine and benzodioxol groups.
- ¹H NMR : Signals at δ 3.2–3.6 ppm (piperazine CH₂), δ 4.8 ppm (benzodioxol O-CH₂-O), and δ 1.4 ppm (butoxy CH₃) validate the structure.
- Mass Spectrometry : ESI-MS m/z 379.2 [M+H]⁺ corresponds to the free base molecular mass.
Industrial Scalability and Environmental Impact
The benzyl protection-deprotection route and photoredox catalysis are scalable to kilogram batches. Solvent recovery systems (e.g., ethyl acetate distillation) and catalytic methods reduce waste by 40% compared to stoichiometric approaches.
Pharmacological Relevance
The dihydrochloride salt enhances aqueous solubility (32 mg/mL vs. 8 mg/mL for free base), critical for intravenous formulations. In vitro studies demonstrate anticancer activity against MDA-MB-231 cells (IC₅₀ = 11.3 µM), attributed to apoptosis induction via caspase-3 activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
